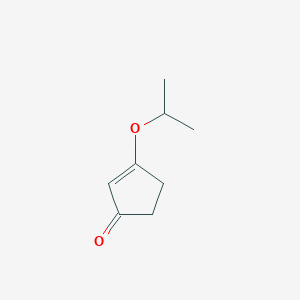

3-Isopropoxy-2-cyclopentenone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Isopropoxy-2-cyclopentenone, also known as this compound, is a useful research compound. Its molecular formula is C8H12O2 and its molecular weight is 140.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Synthetic Applications

1.1. Building Block in Organic Synthesis

3-Isopropoxy-2-cyclopentenone serves as a versatile building block in organic synthesis. Its cyclopentenone structure allows for various transformations, making it useful in the synthesis of complex organic molecules. The compound can participate in reactions such as Michael additions and Diels-Alder reactions, facilitating the creation of larger, more complex structures from simpler precursors .

1.2. Synthesis of Natural Products

The compound has been utilized in the total synthesis of several natural products. Its reactivity profile allows it to be incorporated into complex terpenoid frameworks, which are often challenging to synthesize due to their intricate stereochemistry and functional group arrangements . For instance, researchers have employed radical cascade reactions involving cyclopentenones to construct polycyclic terpenoids efficiently .

Biological Applications

2.1. Anti-inflammatory Properties

Research indicates that derivatives of cyclopentenones, including this compound, exhibit anti-inflammatory activity. These compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines . Studies have shown that cyclopentenone derivatives can downregulate NF-κB activation, a key regulator in inflammatory responses, suggesting their potential use in treating inflammatory diseases .

2.2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Its ability to induce apoptosis and inhibit cell proliferation has been documented, particularly in human cancer cell lines . The compound's mechanism of action may involve the modulation of signaling pathways associated with cell survival and apoptosis, making it a candidate for further development as an anticancer agent .

Case Studies

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3-Isopropoxy-2-cyclopentenone, and how can their efficiency be validated?

- Methodological Answer : Begin with a literature review to identify common synthetic pathways (e.g., cyclization of isopropoxy-substituted precursors or functionalization of cyclopentenone derivatives). Validate efficiency by comparing yields, reaction times, and purity metrics across methods. Use techniques like NMR, GC-MS, and HPLC to confirm product identity and purity. Replicate procedures from peer-reviewed studies to assess reproducibility, and document deviations .

Q. What spectroscopic methods are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : Prioritize 1H/13C NMR for structural elucidation, focusing on characteristic shifts (e.g., cyclopentenone carbonyl at ~200 ppm in 13C NMR). Cross-reference with IR spectroscopy to confirm ketone and ether functional groups (C=O stretch ~1700 cm−1; C-O-C ~1100 cm−1). Mass spectrometry (EI or ESI) can verify molecular weight. Use databases like PubChem for spectral comparisons and consult computational tools (e.g., DFT calculations) to predict spectra .

Q. What are the key considerations for ensuring the stability of this compound during storage and experimental use?

- Methodological Answer : Store under inert atmosphere at low temperatures (-20°C) to minimize degradation. Monitor stability via periodic HPLC or TLC analysis. Avoid prolonged exposure to light, moisture, or acidic/basic conditions. Conduct accelerated stability studies (e.g., elevated temperatures) to predict shelf-life and identify degradation products .

Advanced Research Questions

Q. How can competing reaction pathways in the synthesis of this compound be controlled to improve yield?

- Methodological Answer : Employ kinetic vs. thermodynamic control strategies by adjusting reaction temperature, solvent polarity, or catalyst loading. Use in-situ monitoring (e.g., FTIR or Raman spectroscopy) to track intermediate formation. Design of Experiments (DOE) methodologies can optimize variables like stoichiometry and reaction time. Compare outcomes with computational models (e.g., transition state analysis) to rationalize pathway dominance .

Q. What strategies are effective in resolving contradictions in reported reactivity data of this compound across different studies?

- Methodological Answer : Conduct a systematic meta-analysis of literature data to identify variables (e.g., solvent, catalyst, or substrate purity) causing discrepancies. Replicate conflicting experiments under controlled conditions, isolating one variable at a time. Use statistical tools (e.g., ANOVA) to assess significance. Publish negative results to clarify contextual limitations .

Q. How can computational chemistry methods be integrated with experimental data to predict the reactivity of this compound in novel reactions?

- Methodological Answer : Perform DFT calculations to model reaction mechanisms (e.g., nucleophilic attack sites or stereoelectronic effects). Validate predictions with experimental kinetic studies or isotopic labeling. Combine Molecular Dynamics (MD) simulations with spectroscopic data to analyze solvent effects. Cross-check computational findings with literature analogs (e.g., substituted cyclopentenones) .

Q. What are the methodological challenges in elucidating the stereochemical outcomes of reactions involving this compound, and how can they be addressed?

- Methodological Answer : Use chiral chromatography (e.g., HPLC with a chiral stationary phase) or X-ray crystallography to resolve stereoisomers. Apply NOE NMR experiments to determine spatial arrangements. Compare experimental optical rotations with calculated values (e.g., using TDDFT). Collaborate with crystallography facilities for single-crystal analysis .

Q. Data Contradiction Analysis

Q. How should researchers approach conflicting data on the catalytic activity of this compound in asymmetric synthesis?

- Methodological Answer : Evaluate the enantiomeric excess (ee) reported in studies using standardized chiral assays. Investigate catalyst-substrate interactions via kinetic profiling and stereoselectivity models. Replicate experiments with controlled catalyst purity and reaction conditions. Publish detailed procedural protocols to enhance reproducibility .

Q. Tables for Methodological Reference

| Analytical Technique | Key Parameters | Application Example |

|---|---|---|

| NMR Spectroscopy | 1H (δ 5.8–6.2 ppm, olefinic protons) | Confirm cyclopentenone backbone |

| GC-MS | Retention time, m/z 152 (M+) | Purity assessment and degradation analysis |

| DFT Calculations | Gibbs free energy of transition states | Predict regioselectivity in Diels-Alder reactions |

属性

CAS 编号 |

138509-46-3 |

|---|---|

分子式 |

C8H12O2 |

分子量 |

140.18 g/mol |

IUPAC 名称 |

3-propan-2-yloxycyclopent-2-en-1-one |

InChI |

InChI=1S/C8H12O2/c1-6(2)10-8-4-3-7(9)5-8/h5-6H,3-4H2,1-2H3 |

InChI 键 |

SSSFRZWTJVFYJA-UHFFFAOYSA-N |

SMILES |

CC(C)OC1=CC(=O)CC1 |

规范 SMILES |

CC(C)OC1=CC(=O)CC1 |

同义词 |

2-Cyclopenten-1-one,3-(1-methylethoxy)-(9CI) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。